Cct196969

Description

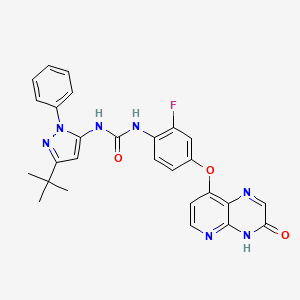

Structure

3D Structure

Properties

IUPAC Name |

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYKGSDLXXKQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Targeted Mechanism of CCT196969: A Pan-RAF and SRC Family Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT196969 is a potent small molecule inhibitor that has demonstrated significant anti-neoplastic activity, particularly in melanoma models. Its primary mechanism of action involves the dual inhibition of two critical families of protein kinases: the RAF serine/threonine kinases and the SRC family of tyrosine kinases (SFKs)[1]. This dual targeting disrupts key signaling pathways responsible for cell proliferation, survival, and migration, namely the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. This document provides a comprehensive overview of the primary targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades.

Primary Molecular Targets of this compound

This compound functions as a pan-RAF inhibitor, targeting multiple isoforms of the RAF kinase, and as an inhibitor of SRC family kinases.

Pan-RAF Inhibition

The RAF kinases, including A-RAF, B-RAF, and C-RAF (or Raf-1), are central components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like RAS or in the RAF kinases themselves, most notably the V600E mutation in B-RAF, which is prevalent in melanoma. This compound has been shown to inhibit both wild-type and mutated forms of RAF kinases, preventing the downstream phosphorylation and activation of MEK and ERK[1].

SRC Family Kinase (SFK) Inhibition

The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating a multitude of cellular processes, including cell adhesion, growth, movement, and differentiation. Aberrant SRC signaling is implicated in cancer progression and metastasis. This compound's inhibition of SFKs leads to the downregulation of downstream signaling pathways, including the STAT3 pathway.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

In Vitro Kinase Inhibition

The following table summarizes the IC50 values of this compound against key RAF and SRC family kinases.

| Kinase Target | IC50 (µM) |

| B-Raf | 0.1 |

| B-RafV600E | 0.04 |

| C-RAF | 0.01 |

| SRC | 0.03 |

| LCK | 0.02 |

Data compiled from multiple sources.

Cellular Activity in Melanoma Cell Lines

This compound has demonstrated potent anti-proliferative effects in various melanoma cell lines, including those with BRAF mutations and those resistant to BRAF inhibitors.

| Cell Line | Genotype | Viability IC50 (µM) |

| H1 | BRAFV600E | 0.7 |

| H2 | BRAFV600E | 1.4 |

| H3 | NRASQ61R, EGFR mut | 1.5 |

| H6 | BRAFV600E | 2.6 |

| H10 | BRAFV600E | 1.2 |

| Wm3248 | BRAFV600E | 0.18 |

Data sourced from a study on melanoma brain metastasis cells[2].

Signaling Pathways Targeted by this compound

This compound's dual inhibitory action on pan-RAF and SFKs results in the simultaneous suppression of the MAPK and STAT3 signaling pathways.

Inhibition of the RAF-MEK-ERK (MAPK) Pathway

By inhibiting RAF kinases, this compound prevents the phosphorylation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. This cascade is a critical driver of cell proliferation and survival in many cancers.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by this compound.

Inhibition of the SRC-STAT3 Pathway

SRC family kinases can activate STAT3 through phosphorylation. Activated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. This compound's inhibition of SRC blocks this activation cascade.

Caption: Inhibition of the SRC-STAT3 signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro potency of this compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., B-RAF, SRC)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase buffer

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, Eu-labeled antibody, and the serially diluted this compound to the kinase buffer.

-

Incubate the mixture at room temperature for 60 minutes.

-

Add the Alexa Fluor® 647-labeled tracer to each well.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Melanoma cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.

-

Subtract the background fluorescence (wells with medium and resazurin but no cells) and normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins in the MAPK and STAT3 pathways.

Caption: A generalized workflow for Western Blot analysis.

Materials:

-

Treated and untreated melanoma cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-ERK1/2, mouse anti-ERK1/2, rabbit anti-p-STAT3, mouse anti-STAT3)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Treat melanoma cells with various concentrations of this compound for a specified time.

-

Lyse the cells on ice using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent dual inhibitor of pan-RAF and SRC family kinases. This dual mechanism of action allows for the simultaneous blockade of the MAPK and STAT3 signaling pathways, which are critical drivers of tumorigenesis in melanoma and other cancers. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and potentially utilize this promising therapeutic agent.

References

The Pan-RAF and SFK Inhibitor CCT196969: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT196969 is a potent, orally bioavailable small molecule inhibitor that demonstrates a unique dual-targeting mechanism against both pan-RAF kinases and SRC family kinases (SFKs). This dual inhibition allows this compound to effectively suppress multiple oncogenic signaling pathways, including the MAPK/ERK, STAT3, and PI3K/AKT pathways, which are critical drivers of tumor cell proliferation, survival, and migration. Notably, this compound has shown significant efficacy in preclinical models of melanoma, including cell lines and patient-derived xenografts that have developed resistance to selective BRAF inhibitors. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on cancer cells.

Introduction

The mitogen-activated protein kinase (MAPK) signaling cascade is one of the most frequently dysregulated pathways in human cancers, with mutations in genes such as BRAF and NRAS leading to constitutive pathway activation and uncontrolled cell growth[1][2]. While selective BRAF inhibitors have shown clinical efficacy in BRAF-mutant melanoma, the development of resistance, often through reactivation of the MAPK pathway or activation of bypass signaling tracks, remains a significant challenge[3].

This compound is a novel pan-RAF inhibitor that also potently inhibits SRC family kinases (SFKs)[2][3]. This dual activity allows this compound to not only block the MAPK/ERK pathway at the level of RAF kinases (BRAF, BRAFV600E, and CRAF) but also to suppress alternative survival signals mediated by SFKs, which can contribute to BRAF inhibitor resistance[2][3]. This guide delves into the core mechanisms of this compound action, providing a technical resource for researchers and drug developers working on novel cancer therapeutics.

This compound Mechanism of Action and Targeted Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously inhibiting key nodes in several critical signaling pathways.

Inhibition of the MAPK/ERK Pathway

As a pan-RAF inhibitor, this compound directly targets BRAF, BRAFV600E, and CRAF kinases, preventing the phosphorylation and activation of their downstream effector, MEK. This, in turn, inhibits the phosphorylation of ERK, a central kinase that regulates numerous transcription factors involved in cell proliferation and survival[1][2].

Inhibition of the STAT3 Pathway

SRC family kinases are known to activate the STAT3 transcription factor. By inhibiting SFKs, this compound leads to a reduction in the phosphorylation of STAT3 (p-STAT3). This downregulates the expression of STAT3 target genes, which are involved in cell survival and proliferation[1][2]. This is particularly relevant in the context of BRAF inhibitor resistance, where STAT3 signaling can be upregulated[2].

Modulation of the PI3K/AKT Pathway

This compound has also been observed to downregulate the phosphorylation of AKT (p-AKT), a key component of the PI3K/AKT survival pathway[1]. The precise mechanism of this effect is still under investigation but may be an indirect consequence of its primary inhibitory activities.

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound from preclinical studies.

In Vitro Kinase Inhibition

| Target Kinase | IC50 (µM) |

| BRAF | 0.1 |

| BRAFV600E | 0.04 |

| CRAF | 0.01 |

| SRC | 0.03 |

| LCK | 0.02 |

Data compiled from multiple sources.

In Vitro Cell Viability in Melanoma Cell Lines

| Cell Line | Genotype | IC50 (µM) |

| H1 | BRAFV600E | 0.7 |

| H2 | BRAFV600E | 1.4 |

| H3 | NRASQ61L, EGFRmut | 1.5 |

| H6 | BRAFV600E | 2.6 |

| H10 | BRAFV600E | 1.2 |

| Wm3248 | BRAFV600E | 0.18 |

| WM266.4 | BRAFV600D | 0.015 |

Data for H series and Wm3248 cell lines are from studies on melanoma brain metastasis cells[1]. Data for WM266.4 is from a separate study.

In Vitro Apoptosis Induction in Melanoma Brain Metastasis Cell Lines

| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Early + Late) | % Viable Cells |

| H1 | 0 (Control) | 14 | 86 |

| 4 | ~90 | ~10 | |

| H2 | 0 (Control) | 7 | 92 |

| 4 | ~94 | ~6 | |

| H3 | 0 (Control) | 10 | 90 |

| 4 | ~94 | ~5 |

Data after 72 hours of treatment[1].

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of BRAF inhibitor-Resistant Melanoma

| Treatment | Dosage | Outcome |

| This compound | 20 mg/kg, daily oral gavage | Tumor regression |

This compound induced tumor regression in a PDX model established from a patient who had developed resistance to a BRAF inhibitor.[4]

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in growth medium and add 100 µL to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed 3 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., 1, 2, and 4 µM) and a vehicle control for 72 hours.

-

Harvest both floating and adherent cells by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins.

Materials:

-

RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Bradford Protein Assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-p-MEK, anti-p-STAT3, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed 1 x 10⁶ cells in a T25 flask and incubate for 24 hours.

-

Treat cells with this compound for 24 hours.

-

Lyse the cells in 100 µL of ice-cold RIPA buffer.

-

Quantify the protein concentration of the lysates using the Bradford Protein Assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations of Experimental Workflows and Logical Relationships

Caption: Key Experimental Workflows.

Caption: Overcoming BRAF Inhibitor Resistance.

Conclusion

This compound represents a promising therapeutic agent with a unique dual-inhibitory mechanism that effectively targets multiple oncogenic signaling pathways. Its ability to overcome resistance to selective BRAF inhibitors highlights its potential as a valuable treatment option for patients with advanced melanoma and possibly other cancers driven by the MAPK and STAT3 pathways. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and develop this compound and similar multi-targeted inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic potential in a clinical setting[1][2].

References

- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cct196969: A Technical Guide to a Novel Pan-RAF/SRC Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cct196969 is a potent, orally bioavailable small molecule inhibitor targeting both RAF kinases and SRC family kinases (SFKs). Its discovery represents a significant advancement in the development of targeted therapies for cancers harboring BRAF and NRAS mutations, particularly in the context of acquired resistance to first-generation BRAF inhibitors. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a technical resource for researchers and drug development professionals.

Discovery and Rationale

The development of selective BRAF inhibitors, such as vemurafenib and dabrafenib, revolutionized the treatment of BRAF V600-mutant melanoma. However, the efficacy of these agents is often limited by the development of acquired resistance. A key mechanism of resistance involves the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, frequently driven by receptor tyrosine kinases (RTKs) signaling through SFKs, or by mutant NRAS signaling through CRAF.

This understanding led to a drug discovery program aimed at identifying novel inhibitors that could overcome these resistance mechanisms. The program focused on developing compounds that not only inhibit BRAF but also other key nodes in the resistance pathways. This effort culminated in the discovery of this compound, a potent pan-RAF and SFK inhibitor. This compound was designed to inhibit both BRAF and CRAF, thereby preventing the paradoxical pathway activation often seen with first-generation BRAF inhibitors in the presence of upstream RAS activation. Furthermore, its ability to inhibit SFKs provides an additional mechanism to counteract resistance driven by RTK signaling.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed in the supplemental experimental procedures of the primary research publication by Girotti et al. in Cancer Cell (2015), a general overview of the synthetic strategy for similar complex heterocyclic compounds is provided below. The synthesis of a molecule like this compound, with its substituted pyrazole, urea, and pyridopyrazinone moieties, would typically involve a multi-step convergent synthesis.

General Synthetic Workflow:

A plausible synthetic route would involve the independent synthesis of key fragments followed by their coupling. For instance:

-

Synthesis of the Pyrazole Fragment: A substituted pyrazole core would be synthesized, likely through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

-

Synthesis of the Aromatic Urea Precursor: A substituted aniline would be functionalized to introduce the fluoro and ether-linked pyridopyrazinone moieties.

-

Urea Formation: The pyrazole amine and the functionalized aniline would then be coupled to form the central urea linkage. This is a common reaction in medicinal chemistry, often achieved using phosgene or a phosgene equivalent.

The following diagram illustrates a conceptual workflow for the synthesis of a complex molecule like this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the dual inhibition of RAF kinases and SRC family kinases, leading to the suppression of key oncogenic signaling pathways.

Inhibition of the MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in genes such as BRAF and NRAS. This compound, as a pan-RAF inhibitor, targets multiple isoforms of RAF, including BRAF and CRAF. This broad activity is crucial for overcoming resistance mechanisms that involve CRAF signaling. By inhibiting RAF kinases, this compound prevents the phosphorylation and activation of MEK, which in turn blocks the phosphorylation and activation of ERK. The inhibition of ERK, the final kinase in this cascade, leads to the downregulation of transcription factors that promote cell proliferation and survival.[1]

Inhibition of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. This compound has been shown to decrease the phosphorylation of STAT3.[1] This inhibitory effect is likely mediated through its inhibition of SFKs, which are known upstream activators of STAT3.

Inhibition of the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling pathway that regulates cell growth, survival, and metabolism. This compound has been observed to downregulate the phosphorylation of AKT, a key component of this pathway.[1] The crosstalk between the MAPK, STAT3, and PI3K/AKT pathways is complex, and the inhibition of multiple nodes by this compound likely contributes to its potent anti-tumor activity.

The following diagram illustrates the key signaling pathways targeted by this compound.

Caption: Signaling pathways targeted by this compound.

Quantitative Data

The preclinical efficacy of this compound has been evaluated in various cancer cell lines, particularly those derived from melanoma brain metastases. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| B-Raf | 0.1 |

| B-Raf (V600E) | 0.04 |

| C-Raf | 0.01 |

| SRC | 0.026 |

| LCK | 0.014 |

Table 2: In Vitro Cell Viability (IC50) of this compound in Melanoma Brain Metastasis Cell Lines [1]

| Cell Line | IC50 (µM) |

| H1 | 0.7 |

| H2 | 1.4 |

| H3 | 1.5 |

| H6 | 2.6 |

| H10 | 1.2 |

| Wm3248 | 0.18 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide an overview of the key methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The existing medium is removed from the cells, and the medium containing different concentrations of this compound is added.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

The absorbance or luminescence is read using a plate reader.

-

The data is normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.[1]

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways.

Protocol:

-

Cells are treated with this compound at various concentrations for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified using densitometry software.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Immunocompromised mice (e.g., nude or NOD/SCID mice) are subcutaneously or intracranially injected with human cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histology, Western blotting).

The following diagram illustrates a general workflow for a preclinical in vivo study.

Caption: General workflow for a preclinical in vivo xenograft study.

Conclusion

This compound is a promising novel therapeutic agent that addresses the challenge of acquired resistance to BRAF inhibitors in melanoma and other cancers. Its dual mechanism of action, targeting both the MAPK and SFK/STAT3 signaling pathways, provides a robust approach to overcoming the complex and adaptive nature of cancer cell signaling. The preclinical data presented in this guide highlight the potent anti-tumor activity of this compound and provide a strong rationale for its further clinical development. This document serves as a foundational resource for researchers and clinicians working towards the advancement of targeted cancer therapies.

References

The Role of CCT196969 in Overcoming BRAF Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to BRAF inhibitors remains a significant clinical challenge in the treatment of BRAF-mutant melanoma. CCT196969, a novel dual inhibitor of RAF and SRC family kinases (SFKs), has emerged as a promising agent to overcome this resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound effectively inhibits the proliferation and survival of BRAF inhibitor-resistant melanoma cells by co-targeting the reactivated MAPK pathway and the SRC-mediated STAT3 pathway, offering a potential therapeutic strategy for patients who have relapsed on first-line targeted therapies.

Introduction: The Challenge of BRAF Inhibitor Resistance

BRAF mutations, most commonly the V600E substitution, are present in approximately 50% of melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and driving tumor growth.[1][2] While selective BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, the majority of patients develop acquired resistance within a year.[3][4]

Resistance mechanisms are complex and varied but often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.[5][6][7] Key mechanisms include:

-

Reactivation of the MAPK Pathway: This can occur through various alterations, including BRAF gene amplification, expression of BRAF splice variants, or mutations in downstream components like MEK1/2 or upstream activators like NRAS.[4][6][8]

-

Activation of Parallel Signaling Pathways: Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, PDGFRβ, and IGF-1R can activate alternative pro-survival pathways like the PI3K/AKT and STAT3 pathways.[2][9][10]

-

Paradoxical MAPK Pathway Activation: In the presence of wild-type BRAF and upstream RAS activation, first-generation BRAF inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway.[3]

The multifaceted nature of resistance necessitates the development of novel therapeutic agents that can address these escape mechanisms.

This compound: A Dual RAF/SRC Kinase Inhibitor

This compound is an orally bioavailable small molecule inhibitor that was developed as a "paradox-breaker" pan-RAF inhibitor with additional activity against SRC family kinases.[3][9][11] Its dual-targeting mechanism is central to its ability to overcome resistance to first-generation BRAF inhibitors.

Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of two key signaling nodes:

-

Pan-RAF Inhibition: Unlike first-generation BRAF inhibitors that are specific to monomeric BRAF V600E, this compound inhibits both monomeric and dimeric forms of BRAF and CRAF.[1][3] This is crucial for overcoming resistance driven by RAF dimerization or upstream RAS mutations that lead to paradoxical activation.

-

SRC Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that can be activated by various RTKs.[1][3] Elevated SFK activity is a known mechanism of resistance to BRAF inhibitors, often leading to the activation of the STAT3 signaling pathway, which promotes cell survival and proliferation.[1] By inhibiting SFKs, this compound effectively dampens this critical escape route.

The concurrent inhibition of these pathways leads to a robust suppression of downstream signaling, induction of apoptosis, and inhibition of cell proliferation in BRAF inhibitor-resistant melanoma cells.[1]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been demonstrated in various preclinical models of BRAF inhibitor-resistant melanoma. The following tables summarize key quantitative findings.

In Vitro Kinase Inhibitory Activity

| Target Kinase | This compound IC50 (nM) |

| BRAF | 100 |

| BRAF V600E | 40 |

| CRAF | 12 |

| SRC | 26 |

| LCK | 14 |

| Table 1: In vitro kinase inhibitory activity of this compound against key target kinases. Data extracted from[3]. |

Cell Viability in BRAF Inhibitor-Sensitive and -Resistant Melanoma Cell Lines

| Cell Line | BRAF Status | BRAF Inhibitor Resistance Status | This compound IC50 (µM) |

| H1 | V600E | Sensitive | 0.18 - 2.6 (range) |

| H1-R | V600E | Vemurafenib-Resistant | Viability inhibited |

| Wm3248 | V600E | Sensitive | Not specified |

| Wm3248-DR | V600E | Dabrafenib-Resistant | Viability inhibited |

| H3 | NRAS mutant | Intrinsically Resistant | 0.18 - 2.6 (range) |

| Table 2: this compound effectively inhibits the viability of both BRAF inhibitor-sensitive and acquired resistant melanoma cell lines. Data extracted from[1]. Note: A specific IC50 for the resistant lines was not provided in the source, but the study demonstrated a dose-dependent reduction in viability, with no significant difference in viability between sensitive and resistant lines at 2 µM.[1] |

Induction of Apoptosis

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells |

| H1 | 4 | ~90% |

| H2 | 4 | ~94% |

| H3 | 4 | ~94% |

| Untreated Controls | 0 | 7 - 14% |

| Table 3: this compound induces significant apoptosis in melanoma brain metastasis cell lines after 72 hours of treatment. Data extracted from[1]. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in BRAF inhibitor resistance and the mechanism of this compound action, as well as a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathways in BRAF inhibitor resistance and this compound action.

Experimental Workflow

Caption: Workflow for evaluating this compound efficacy in vitro.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on methodologies cited in the literature.[1][6][12][13][14][15] Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells.

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the drug-containing medium to the appropriate wells to achieve final concentrations ranging from 0.001 µM to 50 µM. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Resazurin Addition: Add 20 µL of resazurin solution (typically 0.15 mg/mL in PBS) to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Subtract the background fluorescence from all measurements. Normalize the data to the vehicle-only controls and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation.

-

Cell Lysis: Seed 1 x 10⁶ cells in a T25 flask and incubate for 24 hours. Treat cells with this compound (e.g., 1, 2, and 4 µM) and a vehicle control for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-MEK, anti-p-STAT3, anti-cleaved caspase-3, and loading controls like β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control to determine relative protein expression levels.

Conclusion and Future Directions

This compound represents a significant advancement in the strategy to combat BRAF inhibitor resistance. Its dual inhibition of RAF and SRC kinases effectively shuts down the primary MAPK signaling pathway and a key resistance-driving escape route, the STAT3 pathway. The preclinical data strongly support its efficacy in both intrinsically and acquiredly resistant melanoma models.

Future research should focus on:

-

In Vivo Studies: Comprehensive in vivo studies using patient-derived xenograft (PDX) models are needed to confirm the efficacy and tolerability of this compound in a more clinically relevant setting.[1][16]

-

Combination Therapies: Investigating this compound in combination with other targeted agents, such as PI3K inhibitors, could further enhance its anti-tumor activity and prevent the emergence of new resistance mechanisms.[1]

-

Clinical Translation: Ultimately, the promising preclinical results warrant the clinical evaluation of this compound in patients with BRAF-mutant melanoma who have progressed on standard-of-care BRAF and MEK inhibitors.

References

- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]

- 5. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma [iris.unimore.it]

- 6. labbox.es [labbox.es]

- 7. mdpi.com [mdpi.com]

- 8. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. bioquochem.com [bioquochem.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. e-century.us [e-century.us]

CCT196969: A Dual Inhibitor of RAF and SRC Family Kinases for Overcoming Drug Resistance

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: CCT196969 is a potent, orally bioavailable small molecule inhibitor that uniquely targets both RAF and SRC family kinases (SFKs). This dual inhibitory activity allows it to overcome common resistance mechanisms to BRAF inhibitors in melanoma and other cancers. This document provides a comprehensive overview of the effects of this compound on SRC family kinases, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Kinase Inhibitory Profile of this compound

This compound demonstrates potent inhibitory activity against members of the RAF and SRC kinase families. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against key kinases in cell-free assays.

| Kinase Target | IC₅₀ (nM) | Kinase Family | Reference |

| SRC | 26 | SRC | [1] |

| LCK | 14 | SRC | [1] |

| BRAFV600E | 40 | RAF | [1] |

| BRAF (wild-type) | 100 | RAF | [1] |

| CRAF (RAF1) | 12 | RAF | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling pathways: the MAPK/ERK pathway and the SRC signaling pathway.[2][3]

-

MAPK/ERK Pathway Inhibition: By inhibiting both wild-type and mutant forms of BRAF, as well as CRAF, this compound effectively downregulates the downstream signaling cascade involving MEK and ERK.[3] This is crucial for inhibiting the proliferation of cancer cells driven by BRAF mutations.[4] Unlike first-generation BRAF inhibitors, this compound is a pan-RAF inhibitor that does not cause paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5][6]

-

SRC Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, migration, and invasion.[7] In the context of melanoma, SRC signaling can be a key mechanism of resistance to BRAF inhibitors.[8][9] By inhibiting SRC and other SFKs like LCK, this compound can block these alternative survival signals.[1][10] This inhibition leads to downstream effects such as the decreased phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[2][3]

The dual inhibition of RAF and SRC makes this compound effective in tumors that have developed resistance to BRAF inhibitors through the upregulation of receptor tyrosine kinase (RTK) or SRC family kinase signaling.[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell-Free Kinase Inhibition Assay

This protocol is for determining the IC₅₀ values of this compound against purified kinases.

-

Materials: Purified recombinant kinase (e.g., SRC, BRAFV600E), appropriate substrate peptide, ATP, this compound, kinase assay buffer, 96-well plates.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of activity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines.[1]

-

Materials: Melanoma cell lines (e.g., A375 for BRAFV600E), cell culture medium, this compound, 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

-

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of key signaling proteins in cells treated with this compound.[2][3]

-

Materials: Cancer cell lines, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-p-STAT3, anti-STAT3, anti-actin), HRP-conjugated secondary antibodies, SDS-PAGE equipment, ECL substrate.

-

Procedure:

-

Plate cells and allow them to adhere. Treat with this compound at various concentrations for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

-

Experimental Workflows

The following diagrams illustrate typical workflows for investigating the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Src | Raf | TargetMol [targetmol.com]

- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SRC-RAC1 signaling drives drug resistance to BRAF inhibition in de-differentiated cutaneous melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of MET and SRC Activation in Melanoma Cell Lines Showing Primary Resistance to PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of CCT196969

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT196969 is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases, primarily functioning as a pan-RAF and SRC family kinase (SFK) inhibitor.[1][2] Its development has been driven by the need to overcome resistance to first-generation BRAF inhibitors in melanoma and other cancers.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, is a complex molecule belonging to the functionalized pyrazole-urea class of kinase inhibitors. Its chemical formula is C27H24FN7O3, with a molecular weight of 513.52 g/mol .

| Property | Value |

| IUPAC Name | 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea |

| Molecular Formula | C27H24FN7O3 |

| Molecular Weight | 513.52 g/mol |

| CAS Number | 1163719-56-9 |

| SMILES String | FC1=CC(OC2=C3C(NC(C=N3)=O)=NC=C2)=CC=C1NC(NC4=CC(C(C)(C)C)=NN4C5=CC=CC=C5)=O |

| InChI Key | KYYKGSDLXXKQCR-UHFFFAOYSA-N |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key kinases involved in oncogenic signaling pathways. It is characterized as a pan-RAF inhibitor, targeting ARAF, BRAF, and CRAF, including the common BRAF V600E mutation.[3][4] Additionally, it demonstrates potent inhibitory activity against SRC family kinases, such as SRC and LCK.[4] This dual-targeting mechanism is crucial for overcoming the paradoxical reactivation of the MAPK pathway often observed with selective BRAF inhibitors.[2]

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[5][6] By inhibiting RAF kinases, this compound blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK.[1] This leads to the downregulation of downstream targets involved in cell cycle progression and survival.

Furthermore, this compound's inhibition of SRC family kinases impacts other important signaling pathways, including the STAT3 and PI3K/AKT pathways.[1][7] SFKs can act as upstream activators of STAT3, and their inhibition by this compound leads to reduced STAT3 phosphorylation and activity.[1][8] The crosstalk between the MAPK, PI3K/AKT, and STAT3 pathways is complex, and by targeting nodes in multiple pathways, this compound can overcome resistance mechanisms that arise from pathway reactivation.[1][9][10]

Quantitative Data

The inhibitory activity of this compound against various kinases has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Kinase Target | IC50 (μM) |

| BRAF | 0.1 |

| BRAF V600E | 0.04 |

| CRAF | 0.01 |

| SRC | 0.03 |

| LCK | 0.02 |

Data compiled from multiple sources.[4]

The viability of various melanoma brain metastasis cell lines was also assessed after treatment with this compound.

| Cell Line | IC50 (μM) |

| H1 | 0.7 |

| H2 | 1.4 |

| H3 | 1.5 |

| H6 | 2.6 |

| H10 | 1.2 |

| Wm3248 | 0.18 |

Data from Reigstad et al., 2022.[1][11]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general approach for this chemotype involves a multi-step synthesis of the aniline ATP isostere followed by coupling with a pyrazole group.

Kinase Assay

A common method to determine the IC50 of a kinase inhibitor is a FRET-based or luminescence-based (e.g., ADP-Glo™) kinase assay.[12][13][14]

General Protocol:

-

Kinase reactions are set up in a 384-well plate format.

-

Each well contains the kinase of interest, a suitable substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

-

A serial dilution of this compound is added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 1 hour).[12]

-

For FRET-based assays, a development reagent is added to stop the reaction and generate a fluorescent signal. The plate is read on a fluorescent plate reader.[12]

-

For ADP-Glo™ assays, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal with luciferase. The plate is read on a luminometer.[13][14]

-

The percentage of kinase activity is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

Cell viability assays are used to assess the cytotoxic effects of this compound on cancer cell lines.[1][15][16]

Protocol:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[1]

-

The following day, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).[3]

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.[15]

-

The plates are incubated for 1-4 hours at 37°C.[15]

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells, and IC50 values are calculated.

Western Blotting

Western blotting is used to detect changes in protein expression and phosphorylation levels in response to this compound treatment.[1][17][18]

Protocol:

-

Cells are treated with this compound at various concentrations for a specific duration.

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

-

Protein concentration in the lysates is determined using a protein assay (e.g., Bradford assay).[18]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-MEK, p-ERK, total MEK, total ERK, p-STAT3, total STAT3, p-AKT, total AKT, and a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.[3][19][20][21][22]

Protocol:

-

Human melanoma cells or tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[3][21]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg/day).[3] The vehicle control group receives the formulation without the drug.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry).

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined chemical structure and a clear mechanism of action. Its ability to inhibit both the RAF-MEK-ERK and SRC-STAT3 signaling pathways provides a strong rationale for its use in treating cancers that have developed resistance to more selective inhibitors. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.

References

- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. MEK inhibition affects STAT3 signaling and invasion in human melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worldwide.promega.com [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. assaygenie.com [assaygenie.com]

- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

CCT196969: A Pan-RAF Inhibitor's Impact on Colorectal Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: While CCT196969 has been identified as a potent pan-RAF inhibitor with activity in BRAF-mutant colorectal cancer, a significant portion of the detailed in vitro and in vivo characterization of this compound has been conducted in the context of melanoma. This guide synthesizes the available information and provides extrapolated methodologies for its investigation in colorectal cancer cell lines, highlighting the current landscape of research.

Executive Summary

This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates potent activity against all RAF kinase isoforms (A-RAF, B-RAF, and C-RAF), including the oncogenic B-RAFV600E mutant, as well as SRC family kinases.[1][2] In the context of colorectal cancer, where BRAF mutations are present in approximately 8-12% of patients and are associated with a poor prognosis, targeting the MAPK pathway is a key therapeutic strategy.[3][4] this compound's mechanism of action offers a potential advantage over first-generation B-RAF selective inhibitors by preventing the paradoxical activation of the MAPK pathway in RAS-mutant cells. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cells, and detailed experimental protocols for its evaluation in colorectal cancer models.

Mechanism of Action

This compound functions as a type II ATP-competitive inhibitor of RAF kinases. By binding to the inactive "DFG-out" conformation of the kinase domain, it effectively blocks the phosphorylation and activation of MEK1/2, the immediate downstream substrate of RAF. This, in turn, prevents the subsequent phosphorylation and activation of ERK1/2, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on the MAPK signaling pathway.[1][5]

Furthermore, this compound's inhibition of SRC family kinases provides a dual-targeting approach. The SRC pathway is implicated in various aspects of tumorigenesis, including proliferation, survival, and metastasis. Its inhibition by this compound may contribute to a more comprehensive blockade of oncogenic signaling.[1][2]

Quantitative Data

| Target | IC50 (µM) | Cell Line/Assay Type |

| B-RAF | 0.1 | Kinase Assay |

| B-RAFV600E | 0.04 | Kinase Assay |

| C-RAF | 0.01 | Kinase Assay |

| SRC | 0.03 | Kinase Assay |

Data sourced from MedchemExpress and Reagency.[1][2]

For comparison, in studies on melanoma brain metastasis, this compound demonstrated viability IC50 doses in the range of 0.18–2.6 μM across various cell lines.[6] It is anticipated that BRAF-mutant colorectal cancer cell lines, such as HT-29 and RKO, would exhibit sensitivity within a similar range.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on colorectal cancer cells. These protocols are adapted from established procedures used in cancer research.

Cell Viability and Proliferation Assay

This assay determines the dose-dependent effect of this compound on the viability and proliferation of colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HT-29 [BRAF V600E], RKO [BRAF V600E], SW480 [BRAF WT])

-

Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for SW480)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well clear bottom plates

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Culture colorectal cancer cells in their recommended complete growth medium.

-

Trypsinize and seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 72 hours.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This method quantifies the induction of apoptosis by this compound.

Materials:

-

Colorectal cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to visualize the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points (e.g., 2, 6, 24 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway

Caption: this compound inhibits B-RAF and C-RAF, blocking the MAPK signaling cascade.

Experimental Workflow

Caption: Workflow for the in vitro evaluation of this compound in colorectal cancer cells.

Conclusion

This compound represents a promising therapeutic agent for BRAF-mutant colorectal cancer due to its potent pan-RAF and SRC inhibitory activity. The experimental protocols and conceptual framework provided in this guide offer a robust starting point for researchers to further investigate its efficacy and mechanism of action in colorectal cancer models. Future studies should focus on generating comprehensive quantitative data across a panel of colorectal cancer cell lines and evaluating its in vivo efficacy in patient-derived xenograft models to better inform its clinical potential.

References

- 1. This compound effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of BRAF-V600E mutant metastatic colorectal cancer: new insights and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of MEIS3 Generates Cetuximab Resistance through c-Met and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expressions of cell cycle regulators in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CCT196969: In Vitro Cell Viability Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT196969 is a potent and selective dual inhibitor of RAF and SRC family kinases, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in melanoma.[1][2] This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability, drawing from established methodologies. It includes information on the compound's mechanism of action, protocols for common cell viability assays (Resazurin, MTT, and MTS), and guidance on data interpretation. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying biological processes and experimental procedures.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival. It is a pan-RAF inhibitor, targeting ARAF, BRAF, and CRAF, which are central components of the mitogen-activated protein kinase (MAPK) pathway.[2] By inhibiting RAF, this compound effectively downregulates the phosphorylation of downstream effectors MEK and ERK, leading to cell cycle arrest and apoptosis.[1]

Furthermore, this compound is a potent inhibitor of SRC family kinases (SFKs).[1] This dual inhibition allows this compound to also suppress the STAT3 signaling pathway, which is often implicated in tumor progression and therapy resistance.[1] The compound has shown efficacy in both BRAF-mutant and BRAF inhibitor-resistant melanoma cell lines.[1]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Caption: Signaling pathways targeted by this compound.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various melanoma brain metastasis cell lines.

| Cell Line | IC50 (µM) | Reference |

| H1 | 0.18 - 2.6 | [1] |

| H2 | 0.18 - 2.6 | [3] |

| H3 | 0.18 - 2.6 | [1] |

Experimental Protocols

This section provides detailed protocols for three common in vitro assays to determine cell viability upon treatment with this compound: the Resazurin assay, the MTT assay, and the MTS assay.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell viability assay.

Caption: General workflow for a cell viability assay.

Resazurin (AlamarBlue) Assay Protocol

This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

-

Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom black plates

-

Multimode plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., in DMSO)

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 8 x 10⁴ cells/mL in 100 µL of growth medium per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of 0.1 mg/mL resazurin solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

MTT Assay Protocol

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well clear plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[4]

-

This compound stock solution

Protocol:

-

Seed cells in a 96-well plate at an appropriate density in 100 µL of medium per well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[5]

-

Incubate for 1 to 4 hours at 37°C.[5]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at 570 nm using a plate reader.

MTS Assay Protocol

The MTS assay uses a tetrazolium salt that is reduced by viable cells to a colored formazan product that is soluble in cell culture medium.[4]

Materials:

-

MTS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm

-

This compound stock solution

Protocol:

-

Plate cells in a 96-well plate in a final volume of 100 µL/well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Add various concentrations of this compound to the wells.

-

Incubate for the desired exposure period.

-

Record the absorbance at 490 nm.[4]

Data Analysis and Interpretation